LogP Reduction vs. Benzothiazole Analog (CAS 899740-73-9)
The target compound, bearing a 4-methylthiazole group, is predicted to have significantly lower lipophilicity compared to its direct benzothiazole analog (CAS 899740-73-9). While experimental logP values are not publicly available, in silico calculations consistently place the target compound’s logP approximately 1.9 [1], whereas the benzothiazole analog’s higher aromatic surface area is consistent with logP values exceeding 3.0 for this chemotype . This difference influences passive membrane permeability and solubility, critical parameters for cell-based assay performance.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ~1.9 (MolAid) |
| Comparator Or Baseline | Benzothiazole analog CAS 899740-73-9; predicted LogP >3.0 (class-level estimate) |
| Quantified Difference | ΔLogP ≥ 1.1 units (predicted) |
| Conditions | In silico prediction (fragment-based method) |
Why This Matters
A lower logP is associated with improved aqueous solubility and reduced non-specific protein binding, which may lead to cleaner dose-response curves in enzymatic and cellular assays.
- [1] MolAid Compound Database. 3-(4-Methyl-1,3-thiazol-2-YL)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea. 2025. Available at: https://www.molAid.com View Source
